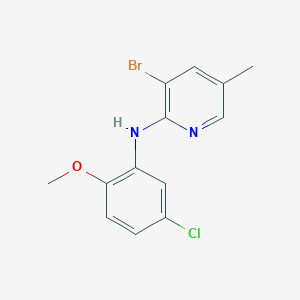
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is an organic compound that belongs to the class of brominated aromatic amines. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine typically involves a multi-step process:
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyridine derivative.
Substitution: The methoxy and chloro groups are introduced via electrophilic aromatic substitution reactions, using methoxy and chloro substituents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine, chlorine, or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of suitable solvents and catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic amines.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2-methoxy-5-methylphenyl)-2-thiophenecarboxamide
Uniqueness
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C13H12BrClN2O |
|---|---|
Molekulargewicht |
327.60 g/mol |
IUPAC-Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine |
InChI |
InChI=1S/C13H12BrClN2O/c1-8-5-10(14)13(16-7-8)17-11-6-9(15)3-4-12(11)18-2/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
RJUICYLJHNUXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)OC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













